

phosphoramidon inhibition constant Ki and Kd values

Author: Smolecule Technical Support Team. Date: February 2026

Compound Focus: Phosphoramidon

CAS No.: 36357-77-4

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Phosphoramidon Inhibition Constants

The table below summarizes the quantitative inhibition data available for **Phosphoramidon**.

Target Enzyme	Inhibition Constant (Ki)	IC ₅₀ Value	Citation
Neutral Endopeptidase 24.11 (Neprilysin)	2 nM	Not Reported	[1]
Neprilysin 2	~2 nM	Not Reported	[1]
Endothelin-Converting Enzyme (ECE) - Porcine Lung M2	Not Reported	0.3 nM	[2]
Endothelin-Converting Enzyme (ECE) - Porcine Lung M1	Not Reported	1 µM	[2]
Endothelin-Converting Enzyme (ECE)	Not Reported	0.68 µM	[1]

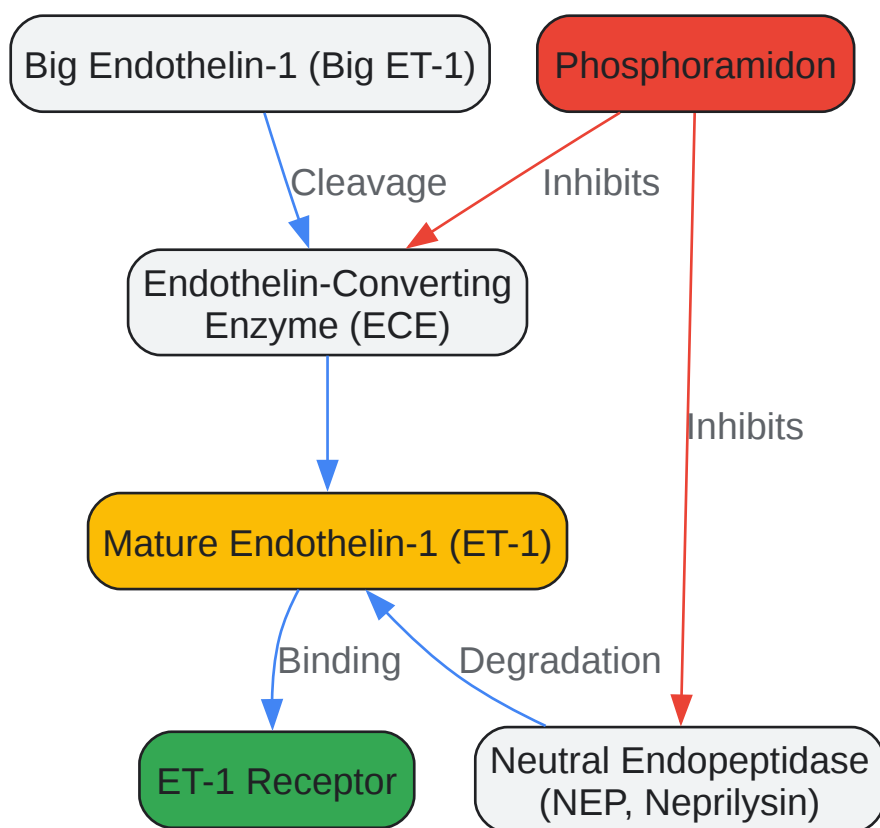
Experimental Context and Methodologies

The data in the table comes from different experimental contexts, which is crucial for accurate interpretation.

- **Ki vs. IC₅₀:** The **Ki (Inhibitory Constant)** is an equilibrium constant that measures the binding affinity between an inhibitor and an enzyme [3] [4]. The **IC₅₀ (Half-Maximal Inhibitory Concentration)**, on the other hand, is the concentration of an inhibitor needed to reduce enzyme activity by half in a specific assay. While related, they are not identical.
- **Enzyme Sources and Assays:** The varying IC₅₀ values for ECE are due to different enzyme sources and experimental methods.
 - The **0.3 nM and 1 μM values** were derived from a study on **porcine lung membrane**, which isolated two distinct ECE activities (M1 and M2) using gel filtration chromatography. The inhibitory effect of **Phosphoramidon** on the conversion of big ET-1 to mature ET-1 was then measured for each fraction [2].
 - The **0.68 μM value** is reported in a commercial product database, which may reflect an aggregate or differently conducted assay [1].
- **Mechanism and Broader Effects:** **Phosphoramidon** is known to inhibit a family of zinc metalloproteases. Its effect extends beyond simply blocking the production of Endothelin-1 (ET-1). Research indicates that by inhibiting these proteases, **Phosphoramidon** can also modulate receptor levels. One study found it **significantly increased the number of endothelin receptors** on cultured Swiss 3T3 fibroblasts, suggesting it may also inhibit a protease responsible for degrading the ET receptor itself [5].

Phosphoramidon's Mechanism in the Endothelin Pathway

The following diagram illustrates the key biochemical pathway through which **Phosphoramidon** exerts its inhibitory effects.



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This diagram shows that **Phosphoramidon** has a dual inhibitory role: it blocks the ECE-mediated production of the potent vasoconstrictor ET-1 and simultaneously inhibits NEP, which is responsible for breaking down ET-1 and other bioactive peptides [1] [6]. The net effect on ET-1 signaling can therefore be complex.

Key Takeaways for Researchers

- **Potent NEP Inhibitor:** **Phosphoramidon** is a highly potent inhibitor of Neutral Endopeptidase (NEP), with a K_i of 2 nM [1].
- **Variable ECE Potency:** Its potency against Endothelin-Converting Enzyme (ECE) is highly variable (nM to μ M range) and appears to be dependent on the enzyme source and isoform [2] [1].
- **Complex Cellular Effects:** When interpreting experimental results, consider that **Phosphoramidon's** effect may not be limited to ECE inhibition. It can also increase endothelin receptor density, adding another layer of complexity to its mechanism of action [5].

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To cite this document: Smolecule. [phosphoramidon inhibition constant Ki and Kd values]. Smolecule, [2026]. [Online PDF]. Available at: [<https://www.smolecule.com/products/b539550#phosphoramidon-inhibition-constant-ki-and-kd-values>]

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